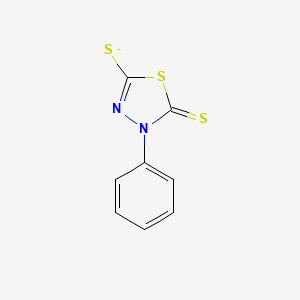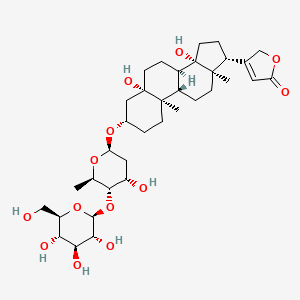![molecular formula C8H6BrN3O2 B13914140 Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl ester group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave conditions at elevated temperatures, resulting in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and eco-friendliness.
化学反应分析
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of N-oxides.
科学研究应用
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique electronic properties make it suitable for applications in organic electronics and materials science.
Biological Studies: It is used in studies to understand the biological activities of triazolopyridine derivatives, including their effects on various biological pathways.
作用机制
The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, affecting cell proliferation and survival.
相似化合物的比较
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be compared with other triazolopyridine derivatives, such as:
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
These compounds share similar structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methyl ester group in this compound imparts unique properties, making it distinct from its analogs.
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-6(9)7-10-4-11-12(7)3-5/h2-4H,1H3 |
InChI 键 |
RJMHIBOUKAMBIK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2C(=NC=N2)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
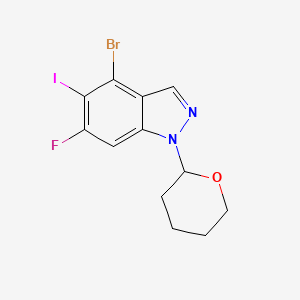
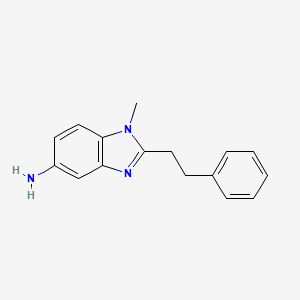

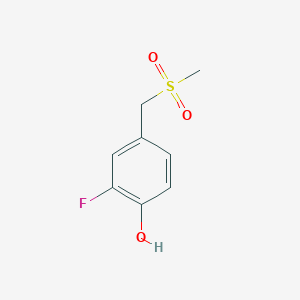
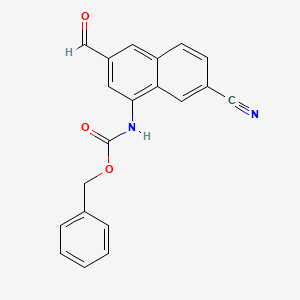

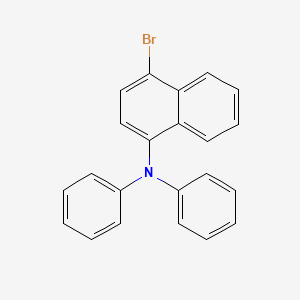
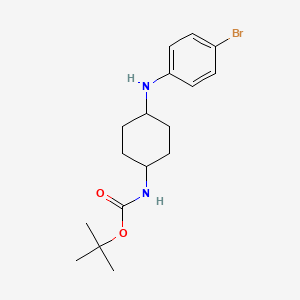
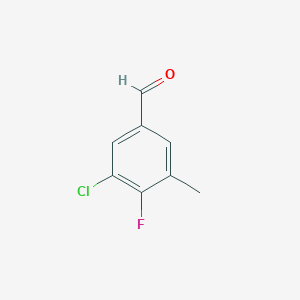
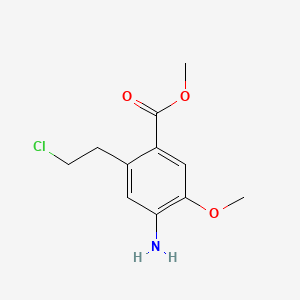
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
